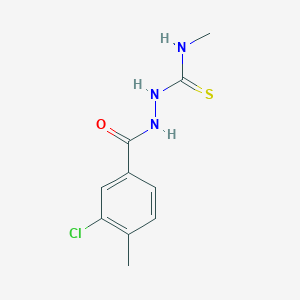

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

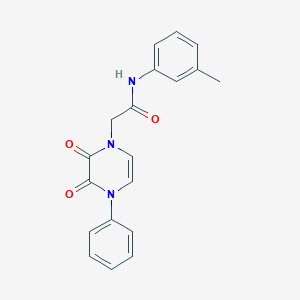

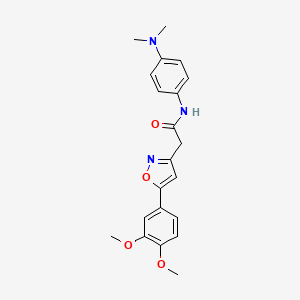

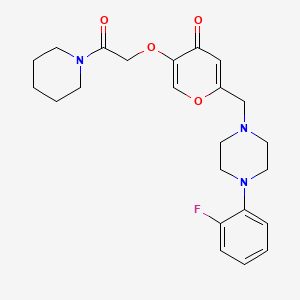

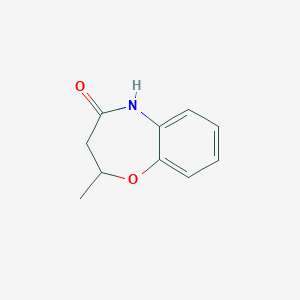

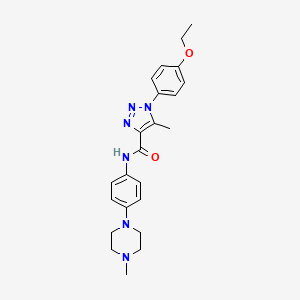

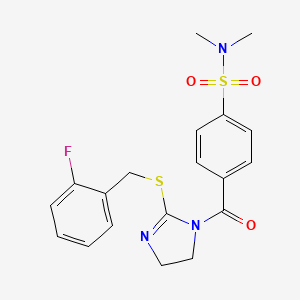

The compound “2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a methylhydrazinecarbothioamide group, and a chloro-methyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoyl and chloro-methyl groups would contribute to the aromaticity of the molecule, while the methylhydrazinecarbothioamide group could potentially form hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the methylhydrazinecarbothioamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

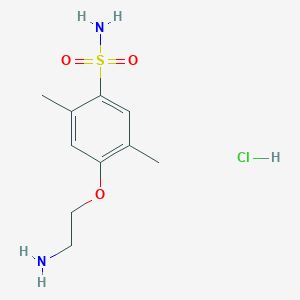

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzoyl group could increase its hydrophobicity, while the methylhydrazinecarbothioamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound’s hydrazinecarbothioamide moiety has been investigated for its antimicrobial potential. Researchers have synthesized derivatives by reacting it with appropriate benzene sulfonyl chlorides and aryl halides. These derivatives exhibit varying degrees of antibacterial and antifungal activity .

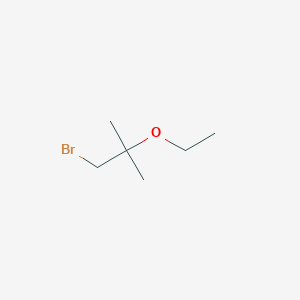

Free Radical Bromination

At the benzylic position, this compound can undergo free radical bromination. N-bromosuccinimide (NBS) is commonly used as the brominating agent. The succinimidyl radical generated from NBS removes a hydrogen atom from the benzylic position, leading to the formation of succinimide. This reaction is useful for introducing bromine atoms into aromatic systems .

Resonance-Stabilized Carbocation Formation

Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway. The resonance-stabilized carbocation formed during SN1 reactions contributes to the stability of the intermediate species. This property makes benzylic halides versatile intermediates in organic synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-chloro-4-methylbenzoyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-6-3-4-7(5-8(6)11)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTQGUAWXHRSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2642039.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![3-{[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2642047.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2642052.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)